molecular formula C7H13N3O2 B14602951 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine CAS No. 59761-05-6

1-Ethyl-2-(nitromethylidene)hexahydropyrimidine

Cat. No.: B14602951
CAS No.: 59761-05-6
M. Wt: 171.20 g/mol
InChI Key: PAXFUABYJDTEJJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is a nitrogen-containing heterocyclic compound It belongs to the class of hexahydropyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine can be synthesized through a multi-step process involving the condensation of ethyl benzoylacetate with formaldehyde and primary amines in the presence of a suitable catalyst. The reaction typically occurs in boiling pyridine or methanol, yielding the desired hexahydropyrimidine derivative .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hexahydropyrimidines depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydropyridine: Known for its antimalarial and antibacterial activities.

    1,3,5-Triazinane: Used in the synthesis of various heterocyclic compounds.

Uniqueness: 1-Ethyl-2-(nitromethylidene)hexahydropyrimidine is unique due to its specific structural features, such as the nitromethylidene group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

59761-05-6

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

1-ethyl-2-(nitromethylidene)-1,3-diazinane

InChI

InChI=1S/C7H13N3O2/c1-2-9-5-3-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3

InChI Key

PAXFUABYJDTEJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCNC1=C[N+](=O)[O-]

Origin of Product

United States

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